molecular formula C18H31N3O B5369300 N-(1-ADAMANTYL)-N'-(2-PIPERIDINOETHYL)UREA

N-(1-ADAMANTYL)-N'-(2-PIPERIDINOETHYL)UREA

Cat. No.: B5369300
M. Wt: 305.5 g/mol
InChI Key: VEQRTFGNBDVMGA-UHFFFAOYSA-N
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Description

N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that combines the structural features of adamantane and piperidine Adamantane is known for its rigid, diamond-like structure, while piperidine is a six-membered ring containing nitrogen

Properties

IUPAC Name

1-(1-adamantyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O/c22-17(19-4-7-21-5-2-1-3-6-21)20-18-11-14-8-15(12-18)10-16(9-14)13-18/h14-16H,1-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQRTFGNBDVMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 1-adamantylamine with 2-piperidinoethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the urea moiety or other functional groups.

    Substitution: The adamantyl and piperidinoethyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its structural features could be exploited for designing new pharmaceuticals.

    Industry: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could provide rigidity and stability, while the piperidinoethyl group might enhance binding affinity or solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)CARBAMATE: Similar structure but with a carbamate group instead of a urea group.

    N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)AMINE: Similar structure but with an amine group instead of a urea group.

Uniqueness

N-(1-ADAMANTYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to the combination of the adamantyl and piperidinoethyl groups, which can impart specific physical and chemical properties. The urea moiety also provides additional hydrogen bonding capabilities, which can influence its interactions with other molecules.

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